molecular formula C26H20O4 B14494354 2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione CAS No. 64080-64-4

2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14494354
CAS No.: 64080-64-4
M. Wt: 396.4 g/mol
InChI Key: ZJGXGBZXDHTRPU-UHFFFAOYSA-N
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Description

2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexa-2,5-diene-1,4-dione core with two benzyloxyprop-1-yn-1-yl groups attached at the 2 and 5 positions. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione with 3-(benzyloxy)prop-1-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The benzyloxyprop-1-yn-1-yl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione is unique due to its combination of a cyclohexa-2,5-diene-1,4-dione core with benzyloxyprop-1-yn-1-yl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

64080-64-4

Molecular Formula

C26H20O4

Molecular Weight

396.4 g/mol

IUPAC Name

2,5-bis(3-phenylmethoxyprop-1-ynyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C26H20O4/c27-25-18-24(14-8-16-30-20-22-11-5-2-6-12-22)26(28)17-23(25)13-7-15-29-19-21-9-3-1-4-10-21/h1-6,9-12,17-18H,15-16,19-20H2

InChI Key

ZJGXGBZXDHTRPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC#CC2=CC(=O)C(=CC2=O)C#CCOCC3=CC=CC=C3

Origin of Product

United States

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